(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-methyloctanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-methyloctanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-methyloctanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the Fmoc amino acid azide, which is isolated as a crystalline solid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction can occur under various conditions, often involving nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-methyloctanoic acid is primarily used in peptide synthesis. It serves as a coupling agent, facilitating the formation of peptide bonds . This compound is also used in the synthesis of various peptides for research in chemistry, biology, and medicine. In the pharmaceutical industry, it is used to develop peptide-based drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-methyloctanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under mild acidic conditions, allowing for the selective deprotection of the amino group and subsequent peptide bond formation .
Comparison with Similar Compounds
Similar compounds to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-methyloctanoic acid include other Fmoc-protected amino acids such as:
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
These compounds share the Fmoc protection group but differ in the amino acid structure. The uniqueness of this compound lies in its specific amino acid sequence, which may confer unique properties in peptide synthesis and applications .
Properties
Molecular Formula |
C24H29NO4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-methyloctanoic acid |
InChI |
InChI=1S/C24H29NO4/c1-16(2)9-3-8-14-22(23(26)27)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,3,8-9,14-15H2,1-2H3,(H,25,28)(H,26,27)/t22-/m0/s1 |
InChI Key |
KJHBRJCFRUJWAD-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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